molecular formula C18H22N6O B2659695 N-(1-cyanocycloheptyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide CAS No. 1208763-41-0

N-(1-cyanocycloheptyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide

Cat. No. B2659695
CAS RN: 1208763-41-0
M. Wt: 338.415
InChI Key: NMPKPWBPFZORPT-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide, also known as CPCA, is a synthetic compound that has been widely studied for its potential therapeutic applications. CPCA belongs to the class of tetrazole-containing compounds and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.

Mechanism of Action

The exact mechanism of action of N-(1-cyanocycloheptyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, pain, and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, such as prostaglandins. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism and is involved in the pathogenesis of various diseases, including cancer.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various disease conditions. It has been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators, such as prostaglandins, and by modulating the activity of ion channels involved in pain sensation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways involved in cell death.

Advantages and Limitations for Lab Experiments

N-(1-cyanocycloheptyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide has several advantages for lab experiments, including its high potency and selectivity for its target molecules, as well as its relatively low toxicity. However, this compound also has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for N-(1-cyanocycloheptyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other disease conditions, and the elucidation of its exact mechanism of action. Additionally, further studies are needed to determine the optimal dosing and administration regimens for this compound in vivo, as well as its potential for drug-drug interactions and long-term toxicity.

Synthesis Methods

The synthesis of N-(1-cyanocycloheptyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide involves the reaction of 1-cyanocycloheptanecarboxylic acid with 2-amino-5-(2-methylphenyl)-1,3,4-thiadiazole, followed by the addition of acetic anhydride and sodium azide. The resulting product is then purified by column chromatography to yield this compound as a white crystalline solid.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been investigated for its potential anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-14-8-4-5-9-15(14)17-21-23-24(22-17)12-16(25)20-18(13-19)10-6-2-3-7-11-18/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPKPWBPFZORPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NC3(CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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